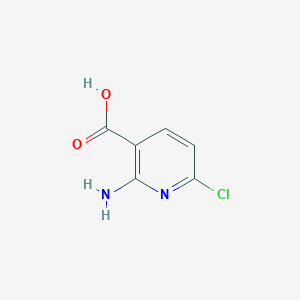

2-Amino-6-chloronicotinic acid

Description

Contextual Significance in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 2-Amino-6-chloronicotinic acid holds a position of considerable importance. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of numerous bioactive molecules. a2bchem.com The structure of this compound allows it to participate in a variety of chemical reactions, including condensation, substitution, and cyclization, to form a diverse range of heterocyclic structures. a2bchem.com These resulting heterocycles are often core components of drugs and pesticides. a2bchem.com

The presence of both an amino group and a chlorine atom on the pyridine (B92270) ring enhances its reactivity in cross-coupling reactions, making it a valuable precursor for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Furthermore, its ability to coordinate with metal ions makes it a useful precursor for creating chelating agents and coordination complexes, which have applications in catalysis and materials science. a2bchem.com

Overview of Research Trajectories for this compound and its Structural Analogs

Research involving this compound has explored its utility as a versatile intermediate in the synthesis of various organic compounds. a2bchem.com Investigations have delved into its potential biological activities, including antimicrobial and anticancer properties. The compound's structural features enable it to interact with a variety of biological targets, making it a subject of interest for developing new chemical entities.

The study of its structural analogs is crucial for understanding structure-activity relationships and for the development of new compounds with tailored properties. Key structural analogs and their research applications are detailed in the table below.

| Compound Name | CAS Number | Molecular Formula | Key Differences from this compound | Primary Research Applications |

| 6-Chloronicotinic Acid | 5326-23-8 | C₆H₄ClNO₂ | Lacks the amino group at the 2-position. | Building block for pesticides (e.g., imidacloprid (B1192907) derivatives) and BRAFV600E inhibitors. chemicalbook.com |

| 2-Aminonicotinic Acid | 5345-47-1 | C₆H₆N₂O₂ | The chlorine atom at the 6-position is replaced by a hydrogen atom. | Used in coordination chemistry; less reactive due to the absence of the electron-withdrawing chlorine atom. |

| 2-Amino-6-chlorobenzoic Acid | 2148-56-3 | C₇H₆ClNO₂ | Features a benzene (B151609) ring instead of a pyridine ring. | Intermediate in dye synthesis and pharmaceutical research. nih.gov |

| 4-Amino-2-chlorobenzoic Acid | 2457-76-3 | C₇H₆ClNO₂ | Substitutions are on a benzene ring with chlorine at position 2 and an amino group at position 4. | Utilized in polymer chemistry and as a corrosion inhibitor. |

Scope and Academic Objectives of Research on this compound

The academic objectives of research on this compound are multifaceted. A primary goal is the development of efficient and environmentally friendly synthetic methods for this compound and its derivatives. d-nb.inforesearchgate.net This includes exploring solvent-free synthesis and the use of novel catalysts to improve yields and reduce waste. d-nb.info

Another significant research focus is the exploration of its application in medicinal chemistry. Studies have investigated its potential as a precursor for synthesizing compounds with antiparasitic activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications of this compound are being explored to enhance its therapeutic potency while minimizing cytotoxicity.

Furthermore, research aims to elucidate the mechanisms of action of its derivatives in various biological systems. This includes understanding how these compounds interact with specific enzymes or receptors to elicit their biochemical effects. In environmental science, the biodegradation of related compounds like 6-chloronicotinic acid, a metabolite of neonicotinoid insecticides, is studied to assess their environmental persistence. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERBKPRIWEQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483048 | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-92-2 | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloronicotinic Acid

Established Synthetic Routes to 2-Amino-6-chloronicotinic Acid

Traditional methods for synthesizing this compound primarily involve the transformation of readily available pyridine (B92270) precursors. These routes, while established, often require specific reaction conditions to achieve desired yields and purity.

Amination of Halogenated Nicotinic Acid Precursors

A prevalent strategy for the synthesis of this compound involves the selective amination of dihalogenated nicotinic acid derivatives. A common starting material for this process is 2,6-dichloronicotinic acid. researchgate.netacs.org

The selective replacement of a chlorine atom is a critical step. The process of ammonolysis, which involves reacting 2,6-dichloronicotinic acid with ammonia (B1221849), can be challenging and often requires high temperatures (around 200°C) and pressure in an autoclave. psu.edu A patented method details a process where citrazinic acid (2,6-dihydroxyisonicotinic acid) is first chlorinated to form 2,6-dichloronicotinic acid. Subsequently, ammonolysis at 130°C for 8 hours selectively displaces the chlorine at the 2-position to yield this compound with high regioselectivity.

Another approach involves the reaction of 2,6-dichloropyridine (B45657) with amines. However, the reactivity can be low, especially with bulky amines. For instance, reaction with cyclopropylamine (B47189) resulted in a low yield of 11%, while the higher boiling n-butylamine gave a much better yield of 74%. acs.org The use of a zinc chloride-ammonia complex at elevated temperatures has been shown to quantitatively convert 2-chloropyridine (B119429) to 2-aminopyridine (B139424), a reaction that could be adapted for the synthesis of this compound. e-bookshelf.de

A different halogenated precursor, 2-chloro-3-trichloromethylpyridine, can also be used. This compound is first reacted with liquid ammonia under pressure to synthesize 2-amino-3-trichloromethylpyridine. This intermediate is then hydrolyzed under alkaline conditions to form the corresponding salt, which upon acidification, yields 2-aminonicotinic acid. This process has been reported to produce the final product with a purity of 97% and a total yield of 89.2%. google.com

Oxidative Pathways from Nicotinaldehyde Derivatives

Information regarding the synthesis of this compound through oxidative pathways starting from nicotinaldehyde derivatives is not extensively detailed in the provided search results. While the general transformation of an aldehyde to a carboxylic acid is a fundamental organic reaction, specific examples and conditions for this particular substrate were not found.

Convergent Synthesis from Related Pyridine Scaffolds

Convergent synthetic strategies offer an alternative approach by assembling the target molecule from smaller, pre-functionalized pyridine fragments. One such method begins with 2-amino-6-hydroxynicotinic acid. This precursor is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.

When using thionyl chloride, the reaction is typically carried out in tetrahydrofuran (B95107) (THF) at a controlled temperature of 0–5°C to minimize side reactions. The use of phosphorus oxychloride often requires reflux conditions. Following the chlorination step, purification is usually achieved through recrystallization.

Another convergent route starts from 2,6-dichloropyridine, which can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine in high yield. psu.edu The hydrazino group can then be converted to an amino group. One method involves converting the hydrazino derivative to a more stable azide (B81097), which is then reduced. A more direct approach is the reduction of the hydrazino group using hydrazine hydrate with a Raney nickel catalyst at 90°C, which provides a satisfactory yield. psu.edu

Advanced Synthetic Strategies and Reaction Optimization

To address the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents, advanced synthetic strategies have been developed. These methods often focus on improving efficiency, reducing environmental impact, and simplifying reaction procedures.

Microwave-Assisted Organic Synthesis for this compound Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 2-aminonicotinic acid derivatives. researchgate.netresearchgate.net For instance, the reaction of 2-chloronicotinic acid with various amines can be significantly expedited under microwave irradiation. researchgate.net

One study demonstrated that reacting 2-chloronicotinic acid with an excess of an amine in water at 200°C for 2 hours under microwave heating, in the presence of diisopropylethylamine, can produce a range of 2-aminonicotinic acids. researchgate.net Another report describes a one-pot microwave-assisted reaction of benzoyl chloride and benzylamine (B48309) to yield disubstituted products. smolecule.com The application of microwave irradiation has also been shown to be effective in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives, highlighting its versatility. nih.goveurjchem.com

Catalyst-Free Amination Approaches

Developing catalyst-free reactions is a key goal in green chemistry, as it simplifies purification and reduces waste. Several studies have reported the successful amination of 2-chloronicotinic acid without the need for a metal catalyst. researchgate.netnih.govnih.gov

One environmentally friendly method involves reacting 2-chloronicotinic acid with anilines in water, using potassium carbonate as a base, under microwave irradiation. researchgate.net This approach avoids the use of toxic catalysts and organic solvents. Another solvent-free protocol describes the reaction of 2-chloronicotinic acid with aniline (B41778) derivatives at 120°C. Optimal conditions were found to be a 1:1.5 molar ratio of 2-chloronicotinic acid to aniline. nih.gov Boric acid has also been utilized as a catalyst in the solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives at 120°C, providing good to excellent yields. nih.govd-nb.info

These catalyst-free methods offer significant advantages in terms of environmental impact and operational simplicity, making them attractive for the industrial production of this compound and its derivatives. nih.gov

Interactive Data Table: Comparison of Synthetic Methods

| Synthetic Route | Precursor | Reagents & Conditions | Yield | Purity | Reference |

| Amination | 2,6-Dichloronicotinic acid | Ammonolysis, 130°C, 8 hours | High Regioselectivity | - | |

| Amination | 2-Chloro-3-trichloromethylpyridine | Liquid NH₃, then hydrolysis | 89.2% | 97% | google.com |

| Convergent Synthesis | 2-Amino-6-hydroxynicotinic acid | SOCl₂, THF, 0-5°C | - | 78-93% | |

| Convergent Synthesis | 2,6-Dichloropyridine | Hydrazine hydrate, then Ra-Ni, 90°C | Satisfactory | - | psu.edu |

| Microwave-Assisted | 2-Chloronicotinic acid | Amine, H₂O, DIPEA, 200°C, 2h | Moderate to High | - | researchgate.net |

| Catalyst-Free Amination | 2-Chloronicotinic acid | Anilines, K₂CO₃, H₂O, Microwave | - | - | researchgate.net |

| Catalyst-Free Amination | 2-Chloronicotinic acid | Anilines, 120°C, Solvent-free | Good to Excellent | - | nih.gov |

| Catalyst-Free Amination | 2-Chloronicotinic acid | Anilines, Boric Acid, 120°C, Solvent-free | Good to Excellent | - | nih.govd-nb.info |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its derivatives is subject to rigorous optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are frequently manipulated include catalysts, solvents, temperature, and reactant ratios.

One approach to synthesizing related 2-(arylamino)nicotinic acid derivatives involves the reaction of 2-chloronicotinic acid with aniline derivatives. nih.govd-nb.info Studies have shown that while the reaction can proceed without a catalyst, the use of an acid catalyst like boric acid can significantly improve yields. nih.gov The optimization process for the synthesis of flunixin, a 2-(arylamino)nicotinic acid derivative, from 2-chloronicotinic acid demonstrated that solvent-free conditions at an elevated temperature of 120°C, with a 2:1 molar ratio of the aniline to 2-chloronicotinic acid and 30 mol% of boric acid, provided the highest yield (90%). nih.govd-nb.info In contrast, basic catalysts such as K2CO3 and NEt3 were found to be ineffective. nih.gov

For the synthesis of this compound itself, a copper-catalyzed reaction has been shown to be superior to simple nucleophilic substitution with ammonia. nih.gov The reaction of 2,6-dichloronicotinic acid with sodium azide, catalyzed by copper(I) iodide with ethylenediamine (B42938) as a ligand, followed by in-situ reduction of the intermediate aryl azide, yielded the desired product at 87%. nih.gov This method was more regioselective and higher-yielding compared to reacting 2,6-dichloronicotinic acid with aqueous ammonia in a sealed vessel at 130°C, which resulted in a 57% yield after chromatographic separation of regioisomers. nih.gov

The chlorination of 2-amino-6-hydroxynicotinic acid using thionyl chloride is optimized by maintaining a low temperature (0–5°C) to prevent side reactions and using a solvent like tetrahydrofuran (THF) to improve solubility.

Table 1: Optimization of Reaction Conditions for Flunixin Synthesis nih.govd-nb.info

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Water | Reflux | 24 | - |

| None | None | 100 | 10 | 35 |

| K₂CO₃ | None | 100 | 24 | Trace |

| PTSA | Water | Reflux | 24 | 65 |

| H₃BO₃ | Water | Reflux | 24 | 60 |

| H₃BO₃ (30 mol%) | None | 120 | 10 | 90 |

Chemical Reactivity and Derivatization Pathways of this compound

The structure of this compound features three distinct reactive sites: the chlorine atom at the 6-position, the carboxylic acid group at the 3-position, and the amino group at the 2-position. This trifunctional nature allows for a wide range of chemical transformations and the synthesis of diverse derivatives.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups. The pyridine ring, particularly with an electron-withdrawing carboxylic acid group, is activated for such attacks. d-nb.infodcu.ie

This reactivity is widely exploited for the synthesis of 2-(arylamino)nicotinic acids, which are precursors to compounds with significant biological activity. nih.gov The reaction involves heating 2-chloronicotinic acid with various aniline derivatives. nih.govnih.gov For instance, environmentally friendly methods have been developed that proceed under solvent- and catalyst-free conditions at 120°C, yielding the desired products in short reaction times. nih.gov The reaction of 2,6-dichloronicotinic acid with ammonia or amines can be directed to selectively substitute the chlorine at the 6-position, although regioselectivity can be a challenge. nih.gov A copper-catalyzed reaction with sodium azide has been used to introduce an amino group regioselectively at the 2-position, leaving the 6-chloro group intact, which can then be further functionalized. nih.gov

Furthermore, nucleophiles such as phenols and thiophenols can displace the chlorine atom. acs.org In the synthesis of novel enzyme inhibitors, 6-chloro-nicotinic acid methyl ester was reacted with various phenols and thiophenols in the presence of triethylamine (B128534) in Cyrene, a green solvent, at 150°C to yield 6-phenoxy and 6-phenylthio derivatives. acs.org

Table 2: Examples of Nucleophilic Substitution at the 6-Chloro Position

| Starting Material | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic acid | Aniline derivatives | 120°C, solvent-free | 2-Anilino nicotinic acids | nih.gov |

| 2,6-Dichloronicotinic acid | Aq. Ammonia | 130°C, sealed vessel | This compound | nih.gov |

| 6-Chloro-nicotinic acid methyl ester | Phenols/Thiophenols | NEt₃, Cyrene, 150°C | 6-Phenoxy/Phenylthio-nicotinic esters | acs.org |

| 2-Chloronicotinic acid | 2-Methyl-3-trifluoromethylaniline | H₃BO₃, 120°C, solvent-free | Flunixin | d-nb.info |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for various chemical modifications, primarily through esterification and amidation.

Esterification is a common transformation, often performed to protect the carboxylic acid or to modify the compound's properties. For example, the synthesis of nicotinic acid derivatives often begins with the conversion of the carboxylic acid to its methyl or ethyl ester. acs.orggoogle.com This can be achieved using reagents like (trimethylsilyl)diazomethane in a mixture of toluene (B28343) and methanol, or by reacting the acid with an alcohol like ethanol (B145695) in the presence of a coupling agent. acs.orggoogle.com Another method involves heating the acid with an orthoacetate, such as triethylorthoacetate, in toluene, which can produce the corresponding ethyl ester in high yield (92.3%). google.com

The carboxylic acid can also be converted into amides through coupling reactions. This involves activating the carboxylic acid, for instance by converting it to an acid chloride, and then reacting it with an amine. mdpi.com This amidation is a key step in the synthesis of many biologically active molecules. mdpi.com Furthermore, the entire carboxylic function can be converted to other groups; for example, it has been shown that it can be transformed into a methyl amino group via a Hofmann rearrangement followed by reduction. nih.gov

Modifications of the Amino Group (e.g., Acylation, Condensation)

The amino group at the C-2 position provides another site for derivatization, enabling the synthesis of a wide array of analogs. Acylation and condensation reactions are common modifications.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This modification is frequently used in the synthesis of pyrazolo[3,4-b]pyridines, where the amino group of a precursor is acylated. researchgate.net While direct examples for this compound are less detailed in the provided context, the reactivity is a fundamental principle of primary amines.

Condensation reactions are also possible. The amino group can react with carbonyl compounds like aldehydes or ketones to form Schiff bases (imines), although specific examples for this compound are not explicitly detailed in the search results. The amino group is crucial for building more complex heterocyclic systems. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the amino group of a related precursor reacts with hydrazine derivatives, leading to cyclization. researchgate.net

Synthesis of Novel Derivatives and Analogs (e.g., Hydrazones, N-Oxides)

The versatile scaffold of this compound allows for its conversion into a variety of novel derivatives, including N-oxides and hydrazones, which often exhibit unique chemical and biological properties.

N-Oxides: The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. One synthetic route involves first esterifying the carboxylic acid to the methyl ester. google.com The resulting this compound methyl ester is then treated with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (MTO). google.com The reaction is typically stirred at room temperature for several days. Subsequent hydrolysis of the ester group with a base like sodium hydroxide (B78521) yields this compound N-oxide. google.com

Hydrazones: While direct synthesis of hydrazones from this compound is not explicitly described, the synthesis of related hydrazino derivatives is a known process. For example, 2-hydrazino-6-chloropyridine is readily synthesized from 2,6-dichloropyridine and hydrazine hydrate. psu.edu Such hydrazino-pyridines are key intermediates that can be condensed with aldehydes or ketones to form hydrazones. researchgate.net A similar strategy could be envisioned for derivatives of this compound, potentially after modification of the carboxylic acid group, to produce novel hydrazone analogs. psu.eduresearchgate.net

Table 3: Synthesis of this compound Derivatives

| Derivative Type | Precursor | Key Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| N-Oxide | This compound methyl ester | H₂O₂, MTO | N-oxidation of pyridine ring | google.com |

| Hydrazino-pyridine (related) | 2,6-Dichloropyridine | Hydrazine hydrate | Nucleophilic substitution of Cl with hydrazine | psu.edu |

Compound Index

Advanced Spectroscopic and Computational Analysis of 2 Amino 6 Chloronicotinic Acid

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the structure and purity of 2-amino-6-chloronicotinic acid. Each technique provides unique insights into the molecule's architecture and functional groups.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), serves as a powerful tool for identifying the functional groups and providing a "molecular fingerprint" of this compound. The vibrational modes are sensitive to the molecule's structure, including the pyridine (B92270) ring, amino group, carboxylic acid group, and the chlorine substituent.

Experimental and theoretical studies on related substituted pyridines and nicotinic acids provide a basis for assigning the characteristic vibrational frequencies. core.ac.ukspectroscopyonline.com The spectra are typically complex, but key vibrational modes can be assigned with confidence. For instance, the N-H stretching vibrations of the amino group are expected in the 3100-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear between 3000 and 3100 cm⁻¹. core.ac.uk A very strong band corresponding to the C=O stretching of the carboxylic acid group is a characteristic feature, typically observed in the 1700-1800 cm⁻¹ range. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ region. core.ac.uk The C-Cl stretching vibration is expected at lower wavenumbers.

Conformational analysis can also be aided by vibrational spectroscopy. For carboxylic acids, the presence of intermolecular hydrogen bonding can lead to the formation of dimers, which significantly shifts the C=O and O-H stretching frequencies. researchgate.netresearchgate.net Comparing experimental spectra with theoretically calculated spectra from methods like DFT helps in confirming the most stable conformation of the molecule. researchgate.netresearchgate.net

Table 1: Tentative Vibrational Assignments for this compound based on Related Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3450-3350 | Asymmetric/Symmetric N-H Stretch | core.ac.uk |

| ~3100-3000 | Aromatic C-H Stretch | core.ac.uk |

| ~3000-2500 | O-H Stretch (Carboxylic Acid Dimer) | researchgate.net |

| ~1710 | C=O Stretch (Carboxylic Acid) | researchgate.net |

| ~1640 | NH₂ Scissoring | core.ac.uk |

| ~1600-1400 | C=C and C=N Ring Stretching | core.ac.uk |

| ~1410 | O-H In-plane Bend | researchgate.net |

| ~1300-1200 | C-N Stretch | researchgate.net |

| ~900 | O-H Out-of-plane Bend | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon skeleton.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts of the ring protons are influenced by the electronic effects of the amino, chloro, and carboxyl substituents. The two protons on the pyridine ring (at positions 4 and 5) would likely appear as doublets due to coupling with each other. The amino group protons (–NH₂) would typically appear as a broad singlet, and the acidic proton (–COOH) would also be a singlet, with its chemical shift being highly dependent on the solvent and concentration.

The ¹³C-NMR spectrum would show six distinct signals for the six carbon atoms in the pyridine ring and an additional signal for the carboxyl carbon. The chemical shifts would be characteristic of their electronic environment, with the carboxyl carbon appearing significantly downfield (>165 ppm). The carbon attached to the chlorine (C6) and the amino group (C2) would also show characteristic shifts. Analysis of NMR data from related structures like 2-chloronicotinic acid and 6-chloronicotinic acid helps in predicting the spectral features. chemicalbook.comchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) | Notes |

|---|---|---|---|

| ¹H | ~10.0 - 13.0 | br s | COOH proton, solvent dependent |

| ¹H | ~7.8 - 8.2 | d | H-4 proton |

| ¹H | ~6.5 - 6.9 | d | H-5 proton |

| ¹H | ~5.0 - 7.0 | br s | NH₂ protons, solvent dependent |

| ¹³C | ~168-172 | Quart | C=O (Carboxyl) |

| ¹³C | ~158-162 | Quart | C2 (C-NH₂) |

| ¹³C | ~150-154 | Quart | C6 (C-Cl) |

| ¹³C | ~140-145 | Quart | C4 (CH) |

| ¹³C | ~115-120 | Quart | C3 (C-COOH) |

| ¹³C | ~108-112 | Quart | C5 (CH) |

Note: These are estimated values based on principles of NMR spectroscopy and data from similar structures. Actual values may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the pyridine ring and its substituents. The position and intensity of these bands are sensitive to the solvent and the pH of the solution. Studies on related nicotinic acid derivatives have been performed using UV-Vis spectroscopy to investigate their electronic properties. researchgate.netresearchgate.net For this compound, one would expect strong absorption bands typically below 350 nm.

Derivative spectrophotometry, a technique that plots the derivative of the absorbance with respect to wavelength, can be used to resolve overlapping spectral bands and enhance the fine structure of a spectrum. First-order derivative UV spectrophotometry has been successfully used to distinguish between structurally similar compounds, such as the pesticide acetamiprid (B1664982) and its metabolite 6-chloronicotinic acid, by identifying their respective zero-crossing points. This method could be similarly applied to analyze mixtures containing this compound.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₅ClN₂O₂), the monoisotopic mass is approximately 172.00 Da. chemscene.comuni.lu In soft ionization techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 173.01 or a deprotonated ion [M-H]⁻ at m/z 171.00. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Fragmentation patterns observed in MS/MS experiments provide structural information. libretexts.orgacdlabs.com Common fragmentation pathways for this compound would include the loss of small molecules such as H₂O (from the carboxylic acid), CO₂, or HCl. libretexts.orgmiamioh.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying trace amounts of compounds in complex mixtures. researchtrends.net This technique is widely used in environmental and biological monitoring for related compounds like 6-chloronicotinic acid, a metabolite of neonicotinoid insecticides. researchgate.netplos.org A similar LC-MS/MS method could be developed for this compound, enabling its analysis in various matrices with high specificity and low detection limits. researchtrends.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing deep insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for predicting the properties of molecular systems. mdpi.com Calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the ground state geometry (bond lengths and angles), vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.netuctm.edu

DFT calculations on related molecules like 2- and 6-chloronicotinic acid have shown excellent agreement between calculated and experimental vibrational spectra, aiding in the definitive assignment of vibrational modes. researchgate.netacs.org The optimized geometry reveals details about the planarity of the molecule and the orientation of the carboxylic acid and amino groups. For instance, DFT studies can determine the most stable conformer, often a hydrogen-bonded dimer for carboxylic acids in the solid state. researchgate.net

Furthermore, DFT provides crucial information about the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. scirp.org The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for understanding intermolecular interactions and reaction mechanisms. scirp.org

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-6-chloropyridine |

| 2-chloronicotinic acid |

| 6-chloronicotinic acid |

| 2-aminonicotinic acid |

| Acetamiprid |

| Imidacloprid (B1192907) |

| 6-hydroxynicotinic acid |

Ab Initio Hartree-Fock Methods for Molecular Parameter Determination

Ab initio Hartree-Fock (HF) methods represent a foundational approach in computational chemistry for approximating the molecular wavefunction and energy, providing valuable insights into molecular structure without prior experimental data. ntnu.no This self-consistent field (SCF) method solves the Roothaan-Hall equations, iteratively refining the wavefunction to determine the electronic structure and, consequently, the optimized molecular geometry. ntnu.no For molecules like this compound, HF calculations, often combined with various basis sets, are employed to predict key geometric parameters such as bond lengths and bond angles.

In a study on the closely related molecule 2-chloronicotinic acid (2-CNA), researchers calculated the optimized geometric parameters using the HF method. researchgate.net The results demonstrated strong agreement with experimental values, underscoring the method's utility in characterizing molecular structures. researchgate.net The calculations involve placing the molecule in a virtual space and systematically adjusting the positions of its atoms until the lowest energy state (the equilibrium geometry) is found. For instance, the C-Cl bond length and the various bond angles within the pyridine ring and the carboxylic acid group are determined. researchgate.net Although density functional theory (DFT) methods have become more prevalent for their inclusion of electron correlation, the HF approach remains a crucial tool and a starting point for more complex calculations. ntnu.no

Below is a table illustrating the types of geometric parameters determined for a related nicotinic acid derivative using computational methods.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-Cl | 1.730 - 1.755 |

| C-C (ring) | 1.380 - 1.400 | |

| C-N (ring) | 1.330 - 1.350 | |

| C=O | ~1.210 | |

| C-O | ~1.350 | |

| O-H | ~0.970 | |

| **Bond Angles (°) ** | C-C-C (ring) | 118.0 - 121.0 |

| C-N-C (ring) | 117.0 - 119.0 | |

| O=C-O | ~124.0 | |

| Note: The data in this table are illustrative, based on findings for related compounds like 2-chloronicotinic acid, to demonstrate the output of Hartree-Fock and DFT calculations. researchgate.net |

Analysis of Vibrational Frequencies and Infrared Intensities through Quantum Chemical Simulations

Quantum chemical simulations are powerful tools for analyzing the vibrational properties of molecules. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in infrared (IR) and Raman spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net

For derivatives of nicotinic acid, studies have shown that methods like DFT (specifically B3LYP) often provide results that are superior to scaled Hartree-Fock approaches for vibrational analysis. researchgate.net The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized as atomic motions, such as stretching, bending, or torsional movements.

Key vibrational modes for this compound would include:

O-H stretching from the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

N-H stretching from the amino group.

C=O stretching of the carbonyl group in the carboxylic acid, which is a very strong and characteristic band. researchgate.net

C-Cl stretching .

Pyridine ring C-H stretching and C-C/C-N stretching vibrations . researchgate.net

In-plane and out-of-plane bending vibrations for O-H, N-H, and C-H groups. researchgate.net

The table below provides an example of how theoretical and experimental vibrational frequencies are compared for key functional groups in nicotinic acid derivatives.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| C=O Stretch | Carboxylic Acid | 1730 | 1725 |

| O-H In-Plane Bend | Carboxylic Acid | 1410 | 1406 |

| C-N Stretch | Pyridine Ring | 1375 | 1381 |

| C-Cl Stretch | Chloro-substituent | 780 | 785 |

| Note: Frequencies are illustrative, based on data from related molecules like 2-chloronicotinic acid and nicotinic acid. researchgate.netresearchgate.net |

Investigation of Electrophilicity and Nucleophilicity Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Descriptors of electrophilicity and nucleophilicity, derived from quantum chemical calculations, are essential for predicting how a molecule will behave in chemical reactions. researchgate.netrsc.org Electrophilicity refers to a molecule's ability to accept electrons, while nucleophilicity describes its ability to donate electrons. researchgate.net

These properties are often quantified using parameters derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO Energy (E_HOMO): A higher HOMO energy indicates a greater tendency to donate electrons, corresponding to higher nucleophilicity.

LUMO Energy (E_LUMO): A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Other important descriptors include:

Global Electrophilicity Index (ω): This index, often calculated using electronegativity and chemical hardness, provides a quantitative measure of a molecule's electrophilic character. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the electron-donating amino group (-NH₂) would increase the nucleophilicity of the pyridine ring, while the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups would enhance its electrophilic character.

| Reactivity Descriptor | Definition | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values correlate with stronger nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values correlate with stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity. |

| Electrophilicity Index (ω) | A measure of energy stabilization when accepting electrons | Higher values indicate a better electrophile. |

Prediction of Molecular Interactions and Conformational Landscapes

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its properties in the solid state. Computational methods can predict the stable conformations of the molecule and the nature of the non-covalent interactions that govern its crystal packing. uky.edu Proteins, for example, are understood to exist in ensembles of structural states, transitioning between conformations on a "conformational landscape". nih.gov Similarly, flexible molecules like this compound can adopt various low-energy conformations.

A computational search for stable conformers can reveal different arrangements, for instance, related to the orientation of the carboxylic acid group relative to the pyridine ring. The stability of these conformers is influenced by intramolecular hydrogen bonds, such as a potential bond between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid. uky.edu

Furthermore, these computational studies can predict how molecules will interact with each other to form larger assemblies. Key intermolecular interactions for this compound would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amino group (-NH₂) is also a hydrogen bond donor, and the pyridine nitrogen is an acceptor. These interactions can lead to the formation of dimers or one-dimensional chains. uky.eduresearchgate.net

π–π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal structure. researchgate.net

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on adjacent molecules.

Understanding these interactions is key to predicting the supramolecular architecture and potential polymorphism (the ability to exist in multiple crystal forms) of the compound. uky.edu

Structural Biology and Supramolecular Chemistry of 2 Amino 6 Chloronicotinic Acid and Its Co Crystals

Crystal Engineering and Solid-State Structural Analysis

Crystal engineering of 2-amino-6-chloronicotinic acid focuses on understanding and utilizing the intermolecular forces that govern its assembly in the solid state. This allows for the rational design of new materials with desired structural properties.

In the salt formed with 2-aminopyridine (B139424), the asymmetric unit contains one 2-aminopyridinium cation (C₅H₇N₂⁺) and one 6-chloronicotinate anion (C₆H₃ClNO₂⁻). nih.gov Proton transfer occurs from the carboxylic acid group of 6-chloronicotinic acid to the pyridine (B92270) ring nitrogen of 2-aminopyridine. nih.gov Similarly, a 1:1 co-crystal formed between 2-amino-4-chloro-6-methylpyrimidine (B145687) and 6-chloronicotinic acid has also been characterized using single-crystal X-ray diffraction. researchgate.netnih.gov

Table 1: Crystallographic Data for 2-Aminopyridinium 6-chloronicotinate

| Parameter | Value |

|---|---|

| Formula | C₅H₇N⁺·C₆H₃ClNO⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.1910 (8) |

| b (Å) | 10.3449 (5) |

| c (Å) | 7.4635 (4) |

| β (°) | 102.230 (6) |

| Volume (ų) | 995.35 (9) |

| Z | 2 |

Data sourced from CCDC 1417413. iucr.org

Hydrogen bonds are the primary drivers of supramolecular assembly in the salts of this compound. In the crystal structure of 2-aminopyridinium 6-chloronicotinate, the cation and anion are linked by a pair of N—H⋯O hydrogen bonds. nih.gov Specifically, the protonated ring nitrogen and the amino group of the 2-aminopyridinium cation interact with the carboxylate group of the 6-chloronicotinate anion, forming a characteristic R²₂(8) ring motif. nih.govresearchgate.net These dimeric units are further connected into chains along the iucr.org direction by another N—H⋯O hydrogen bond. iucr.org

In the co-crystal with 2-amino-4-chloro-6-methylpyrimidine, a similar R²₂(8) primary ring motif is generated through N—H⋯O and O—H⋯O hydrogen bonds between the pyrimidine (B1678525) and the carboxylic acid group. researchgate.netnih.gov These interactions are fundamental in dictating the conformation and packing of the molecules in the crystal. researchgate.net

Table 2: Hydrogen Bond Geometry for 2-Aminopyridinium 6-chloronicotinate

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N2–H2A···O2 | 0.89(2) | 1.80(2) | 2.684(1) | 173(2) |

| N3–H3A···O1 | 0.87(2) | 1.83(2) | 2.687(1) | 168(2) |

| N3–H3B···O2ⁱ | 0.87(2) | 2.15(2) | 3.016(2) | 173(2) |

| C7–H7A···N1ⁱⁱ | 0.95 | 2.60 | 3.490(2) | 156 |

| C10–H10A···O1ⁱⁱⁱ | 0.95 | 2.54 | 3.424(2) | 154 |

Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, -y+1, -z+1; (iii) -x+1, y+1/2, -z+1/2. Data adapted from literature. nih.gov

Beyond the robust hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal structures. In 2-aminopyridinium 6-chloronicotinate, the crystal packing is further stabilized by π-π stacking interactions between the aromatic rings of the cation and anion. nih.gov Two distinct π-π interactions are observed with centroid-centroid distances of 3.6560(5) Å and 3.6295(5) Å. iucr.orgresearchgate.net These interactions, along with weak C—H⋯N and C—H⋯O hydrogen bonds, connect the hydrogen-bonded chains to form a two-dimensional network. iucr.orgnih.gov

In the co-crystal of 6-chloronicotinic acid and 2-amino-4-chloro-6-methylpyrimidine, the structure is also enriched by π-π stacking interactions. nih.govresearchgate.net Furthermore, this particular assembly features Cl···Cl interactions which help connect tetrameric units formed by the primary hydrogen-bonding motifs. researchgate.netnih.gov

Formation of Co-crystals and Molecular Salts

The formation of molecular salts and co-crystals is a key strategy in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure.

The synthesis of 2-aminopyridinium 6-chloronicotinate is achieved through a straightforward reaction. It is prepared by reacting 2-aminopyridine with 6-chloronicotinic acid in a hot ethanolic solution. nih.goviucr.org After warming the mixture, it is cooled slowly to room temperature, which yields colorless, plate-like crystals suitable for diffraction studies. iucr.org A similar approach is used for other related salts, such as the co-crystal with 2-amino-4-chloro-6-methylpyrimidine, demonstrating a reliable method for generating these supramolecular structures. researchgate.netnih.gov The formation of these salts is driven by the favorable acid-base reaction, leading to proton transfer and the formation of robust hydrogen-bonded synthons. nih.gov

The influence of the anion extends to how these primary motifs are organized. The chlorine substituent and the aromatic ring of the 6-chloronicotinate anion provide sites for weaker, yet significant, interactions like π-π stacking and halogen interactions. nih.govnih.gov For instance, in a nickel(II) coordination polymer, uncoordinated 6-chloronicotinate anions are assembled by π-π interactions between their pyridine rings and are integrated into a three-dimensional network via hydrogen bonds with coordinated water molecules. nih.govnih.gov The interplay between the strong hydrogen bonds dictated by the carboxylate group and the weaker interactions associated with the rest of the anion's structure demonstrates its significant impact on the final crystal packing. nih.goviucr.org

Pharmacological and Agrochemical Research Applications of 2 Amino 6 Chloronicotinic Acid Derivatives

Medicinal Chemistry: Building Blocks for Bioactive Compounds

Role as an Intermediate in Pharmaceutical Synthesis

2-Amino-6-chloronicotinic acid is a versatile heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of more complex and biologically active molecules. Its structure, featuring a pyridine (B92270) ring substituted with an amino group, a carboxylic acid, and a chlorine atom, provides multiple reactive sites for chemical modification. chemscene.com The presence of the amino (NH₂) and chloro (Cl) functional groups, in particular, enhances its reactivity in various organic reactions, making it a valuable precursor for a range of pharmaceutical compounds.

This compound serves as a crucial starting material or intermediate in the synthesis of diverse molecular scaffolds. evonik.com Its utility stems from the ability to selectively manipulate its functional groups. For instance, the carboxylic acid can undergo amidation to form amides, while the chlorine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions to create biaryl structures. These transformations are fundamental in building the core structures of many therapeutic agents.

The strategic importance of amino acids and their derivatives as intermediates is well-established in the pharmaceutical industry for creating chiral substances and a wide array of drugs for conditions including cancer and inflammatory diseases. evonik.comevonik.com this compound fits within this paradigm as a non-natural amino acid derivative that serves as a key component in the synthesis of targeted therapeutic molecules. evonik.com

Development of Anti-HIV Agents Utilizing this compound Scaffolds

The search for novel anti-HIV agents is a continuous effort in medicinal chemistry, driven by the need to overcome drug resistance and improve treatment efficacy. arkat-usa.org While direct synthesis of commercial anti-HIV drugs from this compound is not prominently documented, its structural motifs are relevant to the development of new antiviral compounds. The core structure is analogous to scaffolds used in creating potent inhibitors of HIV replication.

Research into anti-HIV agents has explored a wide variety of heterocyclic compounds. For example, the synthesis of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs has been investigated to create potent anti-HIV agents. nih.gov These efforts often involve introducing diverse functional groups, such as halogens and amino groups, onto a core structure to study their effects on antiviral activity. nih.gov

Furthermore, studies on 6-arylparimidine derivatives have highlighted the importance of specific substitutions on the pyrimidine (B1678525) ring for potent inhibitory activity against the HIV reverse transcriptase enzyme. researchgate.net The structural features of this compound, with its amino and chloro substituents on a pyridine ring, make it a plausible scaffold for developing new classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other anti-HIV agents. researchgate.netnih.gov The development of a novel carbovir (B1146969) analog, which involved constructing a guanine (B1146940) base on an amino group of a cyclopentene (B43876) derivative, further illustrates the synthetic strategies where a precursor like this compound could be conceptually relevant. arkat-usa.org

Precursor for mTOR Inhibitors (e.g., AZD8055) in Cancer Research

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase involved in cell growth and proliferation, making it a significant target in cancer therapy. nih.gov A new generation of ATP-competitive mTOR inhibitors has been developed to target the mTOR kinase domain directly. nih.govnih.gov

While the precise synthesis of the mTOR inhibitor AZD8055 from this compound is not explicitly detailed in the provided results, the structural components of such inhibitors often involve heterocyclic cores. The synthesis of complex kinase inhibitors frequently relies on versatile building blocks. this compound, with its reactive sites, is a candidate for the synthesis of precursors to complex heterocyclic molecules like those found in many kinase inhibitors. The development of these inhibitors involves creating molecules that can fit into the ATP-binding pocket of the enzyme, a task that requires a diverse set of chemical building blocks to explore the necessary structure-activity relationships.

Design and Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor (CB2) Agonists

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a therapeutic target for treating inflammatory diseases and pain. nih.govresearchgate.net The development of selective CB2 receptor agonists is an active area of research, with a focus on avoiding the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying potent and selective CB2 agonists. nih.gov Research has shown that various heterocyclic scaffolds can be utilized to achieve high affinity and selectivity for the CB2 receptor. For instance, investigations into 4-quinolone-3-carboxylic acid derivatives revealed that modifications at different positions of the quinolone ring significantly influence CB2 receptor affinity and selectivity. nih.gov Specifically, bulky and lipophilic substituents on the 3-carboxamide group and aryl or alkyl groups at the 6-position can lead to high selectivity for the CB2 receptor. nih.gov

Similarly, SAR studies on triazolo[1,5-a]pyrimidines have shown that modifications to the heterocyclic core can modulate the functional activity of the compounds, leading to the identification of novel CB2 receptor inverse agonists. nih.gov The structural elements of this compound, particularly the substituted pyridine ring with a carboxylic acid, are relevant to the scaffolds explored in these SAR studies. This makes it a potentially valuable starting point for synthesizing novel ligands targeting the CB2 receptor.

Table 1: SAR Insights for CB2 Receptor Agonists

| Scaffold/Series | Key Structural Feature for CB2 Activity | Reference |

|---|---|---|

| 4-Quinolone-3-carboxylic acids | Bulky, lipophilic groups at 3-carboxamide; aryl/alkyl groups at C-6 | nih.gov |

| Imidazopyridines | Higher agonist profile than imidazopyrazines | nih.gov |

| 2-Arylmethyl benzimidazole (B57391) amides | Ethyl group at R1 for potency and selectivity; 2-chlorobenzyl at R2 for highest potency | nih.gov |

| Triazolo[1,5-a]pyrimidines | Modifications at position 2 of the triazolopyrimidine template alter functional activity | nih.gov |

Synthesis of Enzyme Inhibitors (e.g., Histone Lysine Demethylase KDM5A, 3-Hydroxyanthranilate-3,4-dioxygenase)

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. This compound serves as a scaffold that can be elaborated into inhibitors for various enzymes.

Histone Lysine Demethylase KDM5A: The KDM5 family of enzymes are involved in removing methyl groups from histones and are considered potential oncogenic drivers. nih.gov Research has led to the discovery of diverse compounds that can inhibit these enzymes. Structural analysis of KDM5A in complex with various inhibitors has provided insight into the molecular requirements for binding to the active site. nih.gov For example, the inhibitor KDM5-C49 was shown to have inhibitory potency and specificity for the KDM5 family. nih.gov The synthesis of such specific inhibitors often requires versatile chemical building blocks to create molecules that can effectively interact with the enzyme's active site.

3-Hydroxyanthranilate-3,4-dioxygenase (HAO): HAO is an enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism that produces quinolinic acid, a precursor to NAD+. nih.gov The inhibition of HAO is a strategy to modulate the levels of neuroactive metabolites in this pathway. nih.gov An example of an HAO inhibitor is NCR-631 (4,6-dibromo-3-hydroxyanthranilic acid). nih.gov While not directly synthesized from this compound, NCR-631 is a halogenated aminobenzoic acid derivative, highlighting that substituted amino-aromatic acids are a key structural class for HAO inhibition. The core structure of this compound shares features with these inhibitors, suggesting its potential as a starting point for developing novel HAO inhibitors.

Exploration of NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs with antiemetic and anxiolytic properties. wikipedia.orgnih.gov They function by blocking the action of substance P at the NK1 receptor. nih.gov The development of NK1 receptor antagonists has been a significant advancement, particularly in managing chemotherapy-induced nausea and vomiting. wikipedia.org

The chemical structures of NK1 antagonists are diverse, but many feature heterocyclic cores. For example, the exploration of structure-activity relationships around selective NK2 antagonists led to the discovery that naphth-1-amide analogues could act as potent dual NK1 and NK2 antagonists. nih.gov High-affinity NK1 antagonists often possess an intramolecular π-π stacking interaction between two aromatic rings, which helps stabilize the bioactive conformation. wikipedia.org The synthesis of molecules with such specific three-dimensional arrangements requires versatile starting materials. The substituted pyridine ring of this compound provides a platform for constructing the complex architectures characteristic of potent NK1 receptor antagonists.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AZD8055 |

| KDM5-C49 |

| NCR-631 (4,6-dibromo-3-hydroxyanthranilic acid) |

| Substance P |

Synthesis of Substituted Stilbene (B7821643) Derivatives and Piceatannol (B1677779) Analogs

The synthesis of substituted stilbene derivatives and analogs of piceatannol represents a significant area of pharmacological research. Stilbenes, a class of polyphenolic compounds, and their derivatives are known for a variety of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol, has demonstrated potential as a chemopreventive and anticancer agent. nih.govnih.gov

Researchers have developed various synthetic strategies to create novel stilbene derivatives. nih.govrsc.org These methods often involve cross-coupling reactions to form the characteristic 1,2-diphenylethylene backbone of stilbenes. rsc.orgwiley-vch.de For instance, the Wittig reaction and Horner-Wadsworth-Emmons reaction are commonly employed to produce E-stilbenes with high selectivity. nih.gov Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura coupling reactions, have also proven to be effective in constructing the stilbene skeleton. nih.govwiley-vch.de

In the context of piceatannol analogs, synthetic efforts have focused on modifying the core structure to enhance its biological activity. researchgate.net One approach involves the introduction of an amide functionality as a replacement for a hydroxyl group, leading to novel amido-substituted stilbene derivatives. researchgate.net These synthetic analogs are then evaluated for their potential as inhibitors of protein-tyrosine kinases, which are crucial in lymphocyte proliferation and immune function. researchgate.net

Investigation of Antimicrobial and Anticancer Potential

The derivatives of this compound have been investigated for their potential as both antimicrobial and anticancer agents. The unique structural features of these compounds make them promising candidates for the development of new therapeutic agents.

In Vitro and In Vivo Assessment of Antimicrobial Activities

The antimicrobial properties of various amino acid derivatives have been a subject of extensive research. nih.govuctm.edu The rationale behind this is that many of these compounds can act as structural analogs of essential microbial biosynthetic pathway intermediates, thereby inhibiting microbial growth. nih.gov For example, some amino acid-based compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comscienceopen.com

The antimicrobial activity of these derivatives is often influenced by their structural characteristics, such as the nature of the amino acid and the presence of other functional groups. uctm.edu For instance, arginine derivatives have shown significant antimicrobial effects. uctm.edu The evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC) against a panel of microorganisms. nih.gov Some studies have also explored the in vivo efficacy of these compounds in controlling infections. nih.gov

| Compound Type | Target Microorganism | Activity/Finding |

| Amino acid derivatives | Bacteria and Fungi | Exhibit broad-spectrum antimicrobial activity. nih.govmdpi.comscienceopen.com |

| Arginine derivatives | Bacteria | Show promising antimicrobial effects. uctm.edu |

| 2-amino-6-oxocyclohexenylsulfonamides | Botrytis cinerea | Demonstrate fungicidal activity in vitro and in vivo. nih.gov |

Evaluation of Anticancer Properties and Cytotoxicity Profiles

The anticancer potential of derivatives of this compound is an active area of investigation. Various studies have explored the cytotoxicity of these compounds against different cancer cell lines. nih.govnih.govmostwiedzy.pl The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. nih.gov

For example, certain amino acid and peptide derivatives of mycophenolic acid, which shares some structural similarities with the compounds of interest, have been shown to possess anticancer properties. nih.govmostwiedzy.pl The cytotoxic activity of these derivatives can be influenced by factors such as the specific amino acid moiety and the stereochemistry of the molecule. nih.gov In some cases, these derivatives have shown selectivity towards cancer cells over normal cells, which is a desirable characteristic for any potential anticancer drug. mdpi.com

| Compound Type | Cancer Cell Line(s) | Key Findings |

| Amino acid and peptide derivatives | Melanoma, Neuroblastoma | Activity influenced by the amino acid moiety and its configuration. nih.govmostwiedzy.pl |

| Formononetin (an isoflavone) | Various cancer cell lines | Induces apoptosis and inhibits cell proliferation. nih.gov |

| Betulonic acid derivatives | Various cancer cell lines | Showed cytotoxic effects, with some derivatives exhibiting high potency. mdpi.com |

Agrochemical Research: Synthesis of Pesticide Intermediates and Metabolites

In the field of agrochemical research, derivatives of this compound play a crucial role as intermediates in the synthesis of herbicides and as key metabolites of widely used insecticides.

Application in the Synthesis of Nicosulfuron (B1678754) and Diflufenican

2-Chloronicotinic acid, a related compound, is a key precursor in the synthesis of the herbicide diflufenican. The synthesis involves the reaction of 2-chloronicotinic acid with 3-trifluoromethyl phenol (B47542) to form an ester intermediate, which is then reacted with 2,4-difluoroaniline (B146603) to yield diflufenican. google.com

Similarly, derivatives of nicotinic acid are utilized in the production of nicosulfuron, a sulfonylurea herbicide. google.comgoogle.com The synthesis of nicosulfuron involves the reaction of a sulfonyl chloride derivative of nicotinamide (B372718) with 2-amino-4,6-dimethoxypyrimidine. google.comnih.gov

Study of 6-Chloronicotinic Acid as a Key Metabolite of Neonicotinoid Insecticides (e.g., Imidacloprid)

6-Chloronicotinic acid is a significant metabolite of several chloropyridinyl neonicotinoid insecticides, including imidacloprid (B1192907), acetamiprid (B1664982), nitenpyram, and thiacloprid. nih.govresearchgate.net When these insecticides are used, they are metabolized in plants, animals, and the environment, with 6-chloronicotinic acid being a common breakdown product. researchgate.netsigmaaldrich.com

The presence of 6-chloronicotinic acid in environmental samples, such as greenhouse air and human urine, is often used as a biomarker to assess exposure to neonicotinoid insecticides. nih.govnih.govnih.gov The metabolic pathways leading to the formation of 6-chloronicotinic acid from neonicotinoids like imidacloprid and acetamiprid have been studied, and they typically involve oxidative degradation of the parent compound. sigmaaldrich.comwikipedia.org

| Compound | Role |

| 2-Chloronicotinic acid | Intermediate in the synthesis of Diflufenican. google.com |

| Nicotinic acid derivatives | Precursors for the herbicide Nicosulfuron. google.comgoogle.com |

| 6-Chloronicotinic acid | Key metabolite of neonicotinoid insecticides like Imidacloprid and Acetamiprid. nih.govresearchgate.netsigmaaldrich.comwikipedia.org |

Elucidation of Mechanism of Action and Biological Target Interactions of this compound Derivatives

The therapeutic and agrochemical potential of derivatives of this compound is fundamentally linked to their interactions with biological macromolecules. Understanding the precise mechanisms of action at the molecular level is crucial for the rational design of more potent and selective agents. Researchers employ a combination of computational and experimental techniques to elucidate these interactions, primarily focusing on molecular docking and the study of biochemical pathway modulation.

Molecular Docking and Binding Studies with Biological Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the binding modes of novel compounds. While specific molecular docking studies on this compound derivatives are not extensively documented in publicly available research, insights can be drawn from studies on structurally related compounds, such as other nicotinic acid derivatives and molecules containing chloro and amino functional groups.

For instance, research on various N-phenyl-acetamide derivatives has demonstrated their potential as inhibitors of enzymes like sirtuin 2, a protein implicated in cancer. Molecular docking studies of these compounds revealed that they form stable complexes within the active site of the sirtuin 2 protein through hydrogen and hydrophobic bonds. nih.gov This suggests that derivatives of this compound, which can be used to synthesize various amide compounds, could potentially exhibit similar inhibitory activities against a range of enzymes.

The general approach for such studies involves:

Target Identification: Selecting a biologically relevant receptor or enzyme based on the desired pharmacological or agrochemical effect.

Ligand and Receptor Preparation: Generating the 3D structures of the this compound derivative (the ligand) and the target protein.

Docking Simulation: Using specialized software to predict the binding affinity and pose of the ligand within the active site of the target.

Analysis of Interactions: Examining the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

An example of a related study on chlorogenic acid amides investigated their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. Molecular docking analyses supported the experimental findings, highlighting additional binding sites in both enzymes and confirming the affinity of the amide derivatives. nih.gov

Interactive Data Table: Hypothetical Docking Scores of this compound Derivatives Against Various Enzyme Targets (Illustrative)

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 2-Amino-6-chloro-N-phenylnicotinamide | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Methyl 2-amino-6-chloronicotinate | Dihydrofolate Reductase (DHFR) | -7.2 | Ile7, Phe31, Arg57 |

| 2-Amino-6-chloro-N-(thiazol-2-yl)nicotinamide | Acetylcholinesterase (AChE) | -9.1 | Trp84, Tyr130, Phe330 |

Note: This table is for illustrative purposes only and is based on the potential of related compounds. Specific experimental and computational studies on these exact derivatives are required for validation.

Biochemical Pathway Modulation by this compound Derivatives

The biological effects of this compound derivatives are a consequence of their ability to modulate specific biochemical pathways. These pathways can be related to cell signaling, metabolism, or pathogenic processes.

In the context of agrochemicals, a key area of investigation is the metabolic fate of related compounds in the environment. For example, 6-chloronicotinic acid is a known environmental transformation product of the neonicotinoid insecticides imidacloprid and acetamiprid. nih.gov Research has identified bacteria, such as the Bradyrhizobiaceae strain SG-6C, that can mineralize 6-chloronicotinic acid. This bacterium hydrolytically dechlorinates 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then metabolized through the nicotinic acid pathway. plos.org This highlights a biochemical pathway relevant to the bioremediation of environments contaminated with certain pesticides. While this study focuses on a related compound, it suggests that the 2-amino group in this compound could influence its own degradation pathway and interaction with microbial enzymes.

In pharmacological research, derivatives of this compound can be designed to target specific pathways involved in disease. For instance, the core structure can be a scaffold for synthesizing inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. The interaction of such derivatives with their targets can lead to the downstream modulation of entire signaling cascades. For example, inhibition of a key kinase in a cancer cell signaling pathway can block signals that promote cell growth and division.

Detailed research findings on the specific biochemical pathway modulation by this compound derivatives are still emerging. However, based on the activities of analogous compounds, potential areas of investigation include:

Inhibition of Inflammatory Pathways: Derivatives could potentially inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), thereby modulating the production of pro-inflammatory mediators.

Antimicrobial Mechanisms: In the context of agrochemical fungicides, derivatives might interfere with essential biochemical pathways in fungi, such as ergosterol (B1671047) biosynthesis or cell wall synthesis.

Anticancer Activity: As precursors to more complex molecules, they could be used to develop inhibitors of signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Further research, including metabolomics and proteomics studies, is necessary to fully elucidate the specific biochemical pathways affected by derivatives of this compound and to validate their potential therapeutic and agrochemical applications.

Patent Landscape and Commercial Research Trajectories

Analysis of Patents Related to the Synthesis and Applications of 2-Amino-6-chloronicotinic Acid

The patent landscape for this compound and its derivatives reveals a concentrated focus on its application as a key intermediate in the production of pharmaceuticals and agrochemicals. A significant number of patents revolve around the synthesis of this compound, highlighting various methods to improve yield, purity, and cost-effectiveness.

One common synthetic route involves the chlorination of 2-amino-6-hydroxynicotinic acid using reagents like thionyl chloride or phosphorus oxychloride. Variations in these methods, such as temperature control and the use of specific solvents, are often the subject of patent claims, aiming to minimize side reactions and enhance product quality. For instance, maintaining a temperature below 5°C during chlorination with thionyl chloride in tetrahydrofuran (B95107) is noted to prevent over-chlorination.

Another patented approach involves the selective dechlorination of a 2,6-dichloronicotinic acid precursor. This method, detailed in patent CN103804287B, offers high regioselectivity, which is crucial for the synthesis of the desired isomer. The process includes chlorination of citrazinic acid followed by ammonolysis, where the chlorine at the 2-position is selectively replaced by an amino group.

Patents also cover the use of this compound in the synthesis of specific end-products. For example, it serves as a crucial building block for certain kinase inhibitors used in pharmaceuticals. Its dual functional groups, the amino and chloro groups, allow for versatile reactivity in cross-coupling reactions, making it a valuable component in creating complex molecules. a2bchem.com

In the agrochemical sector, patents often relate to the synthesis of neonicotinoid insecticides, where this compound can be a key precursor or a metabolite. wikipedia.org The development of novel nicotinic acid derivatives for use as herbicides and pesticides is a significant area of research and patent activity. google.comresearchgate.net

The following table provides a snapshot of some patented methods and applications related to nicotinic acid derivatives, including those relevant to this compound:

| Patent/Reference | Description | Key Innovation |

| CN103804287B | Synthesis via directed dechlorination of 2,6-dichloronicotinic acid. | High regioselectivity and scalability. |

| US4675410A | Process for producing pyridine (B92270) or alkyl-substituted pyridines using a zeolite catalyst. google.com | Use of a specific catalyst for high yield. google.com |

| CN111153853B | Preparation of 2-chloronicotinic acid from 2-chloro-3-methylpyridine (B94477) by direct oxidation. google.com | Low-cost raw materials and mild reaction conditions. google.com |

| CN104387317B | Preparation of 6-chloronicotinic acid from DL-malic acid. google.com | Use of a low-cost starting material and simple reaction conditions. google.com |

| CN110734398A | A novel preparation method for 2-chloronicotinic acid with a short process route and high yield. google.com | Improved efficiency and reduced waste. google.com |

| CN101367760B | Synthesis method of 2-chloronicotinic acid from basic chemical raw materials. google.com | Avoids expensive and unstable intermediates. google.com |

Industrial Production Methods and Scale-Up Considerations

The industrial production of this compound and other pyridine derivatives is a critical aspect of the chemical industry, with a focus on efficiency, cost, and sustainability. The global pyridine and pyridine derivative market is projected to experience significant growth, driven by demand from the agrochemical and pharmaceutical sectors. lucintel.commarketresearchfuture.comglobenewswire.comgrandviewresearch.comlucintel.com

Several methods are employed for the large-scale synthesis of pyridine derivatives. The Chichibabin synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849) over oxide catalysts, remains a predominant industrial route. researchgate.net However, advancements in synthesis are continuously being made to improve efficiency and reduce environmental impact. lucintel.com

For the synthesis of this compound specifically, methods involving chlorinating agents like thionyl chloride and phosphorus oxychloride are common. When scaling up these processes, several factors must be considered:

Temperature Control: Maintaining precise temperature control is crucial to prevent side reactions and ensure product quality.

Solvent Selection: The choice of solvent can impact reaction rates, solubility of reactants, and ease of purification.

Reagent Stoichiometry: Optimizing the molar ratios of reactants is essential for maximizing conversion and minimizing waste.